molecular formula C17H26ClN3O2S B486169 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825608-04-6

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B486169
CAS No.: 825608-04-6
M. Wt: 371.9g/mol
InChI Key: XYIPIMMPHRCUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a sulfonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chloro-2-methylphenyl)piperazine. This can be achieved by reacting 3-chloro-2-methylaniline with piperazine under appropriate conditions.

    Sulfonylation: The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Azepane Ring Formation: The final step involves the cyclization of the sulfonylated piperazine intermediate to form the azepane ring. This can be achieved through intramolecular cyclization reactions under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Materials Science: It could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound may serve as a tool for studying biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group could play a crucial role in binding interactions, while the piperazine and azepane rings may influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane: Similar structure but lacks the methyl group.

    1-((4-(2-Methylphenyl)piperazin-1-yl)sulfonyl)azepane: Similar structure but lacks the chloro group.

Uniqueness

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPIMMPHRCUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.